molecular formula C11H8Cl2N2 B6329857 5-(2,5-Dichlorophenyl)pyridin-2-amine, 95% CAS No. 875166-88-4

5-(2,5-Dichlorophenyl)pyridin-2-amine, 95%

Cat. No. B6329857
CAS RN: 875166-88-4
M. Wt: 239.10 g/mol
InChI Key: LUEAHRGWNYIYHV-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)pyridin-2-amine, 95% (5-DCPPA) is a chemical compound that is used in scientific research for a variety of applications. It is a derivative of the pyridine ring and is composed of two chlorine atoms, two amine groups, and a phenyl group. 5-DCPPA is an important compound for research due to its stability and low toxicity. It has been used in a variety of biochemical and physiological experiments, and is a common component of many lab experiments.

Scientific Research Applications

5-(2,5-Dichlorophenyl)pyridin-2-amine, 95% has a variety of applications in scientific research. It has been used in studies of enzyme kinetics, protein-ligand interactions, and the regulation of gene expression. Additionally, it has been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of drugs on the cardiovascular system.

Mechanism of Action

The exact mechanism of action of 5-(2,5-Dichlorophenyl)pyridin-2-amine, 95% is still under investigation. However, it is believed to interact with proteins, enzymes, and other molecules in the body, which can lead to various biochemical and physiological effects. It has been shown to interact with certain enzymes, such as cytochrome P450, and to bind to certain proteins, such as the serotonin transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dichlorophenyl)pyridin-2-amine, 95% are still being studied. However, it has been shown to have an effect on the nervous system, cardiovascular system, and endocrine system. It has been shown to affect the release of neurotransmitters, the activity of enzymes, and the expression of genes. Additionally, it has been shown to have an effect on the metabolism of drugs and the absorption of nutrients.

Advantages and Limitations for Lab Experiments

5-(2,5-Dichlorophenyl)pyridin-2-amine, 95% has several advantages for use in lab experiments. It is relatively stable, has low toxicity, and is easy to synthesize. Additionally, it is relatively inexpensive and can be obtained in large quantities. However, there are also some limitations to its use. For example, it is not soluble in water and can be difficult to purify. Additionally, it is not a very potent compound and may require high concentrations for certain experiments.

Future Directions

There are a number of potential future directions for research involving 5-(2,5-Dichlorophenyl)pyridin-2-amine, 95%. For example, further studies could be conducted to investigate its mechanism of action and its effects on the nervous system, cardiovascular system, and endocrine system. Additionally, studies could be conducted to investigate its potential as a drug delivery system or as a tool for gene therapy. Furthermore, further studies could be conducted to investigate its use in the synthesis of other compounds and its potential as a biomarker.

Synthesis Methods

5-(2,5-Dichlorophenyl)pyridin-2-amine, 95% can be synthesized using a two-step process. First, 2,5-dichloroaniline is reacted with pyridine in the presence of a base such as sodium hydroxide. This reaction forms the desired 5-(2,5-Dichlorophenyl)pyridin-2-amine, 95% along with some by-products. The second step involves the purification of the compound via recrystallization or column chromatography. This process yields a product that is 95% pure.

properties

IUPAC Name

5-(2,5-dichlorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEAHRGWNYIYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285976
Record name 5-(2,5-Dichlorophenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)pyridin-2-amine

CAS RN

875166-88-4
Record name 5-(2,5-Dichlorophenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875166-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dichlorophenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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